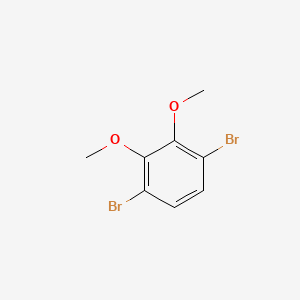
1,4-Dibromo-2,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2 It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,4 and 2,3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dimethoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high purity and yield, such as recrystallization and purification through column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Debrominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,3-dimethoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,4-dibromo-2,3-dimethoxybenzene exerts its effects depends on the specific reaction or application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved can vary but often include modulation of oxidative stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibromo-4,5-dimethoxybenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
- 2,3-Dibromo-1,4-dimethoxybenzene
Comparison: 1,4-Dibromo-2,3-dimethoxybenzene is unique due to the specific positions of its bromine and methoxy substituents, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Eigenschaften
Molekularformel |
C8H8Br2O2 |
|---|---|
Molekulargewicht |
295.96 g/mol |
IUPAC-Name |
1,4-dibromo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
QHHTUAGFGZHPNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


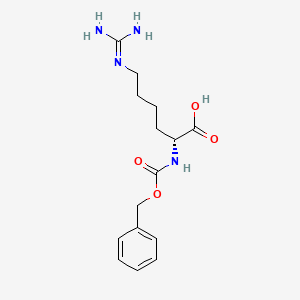

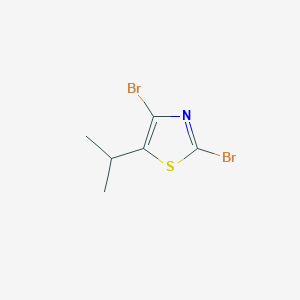
![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)
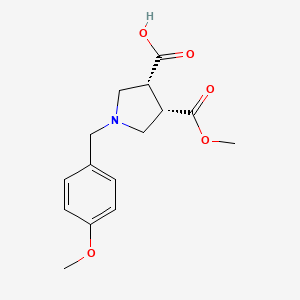

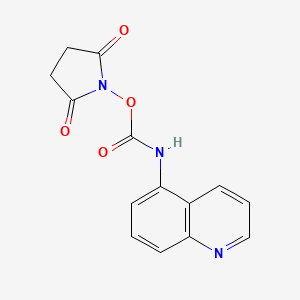
![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
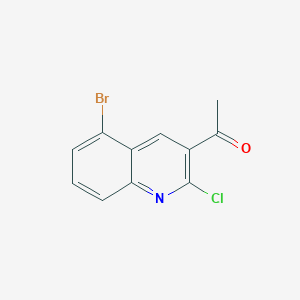

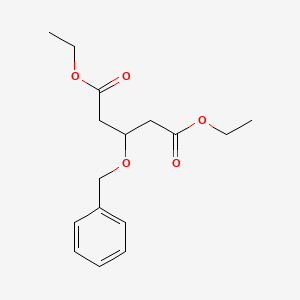
![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)

![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
